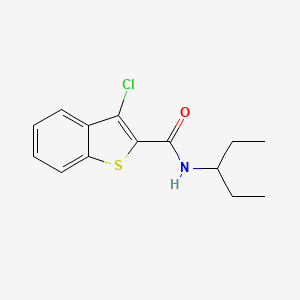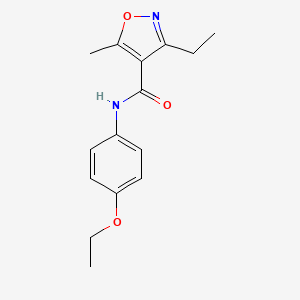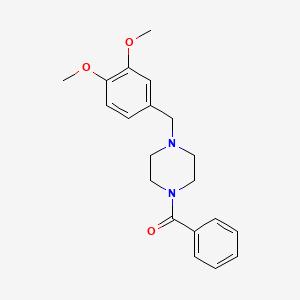
1-(2,3-dimethylphenyl)-4-(3-thienylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-(3-thienylmethyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. TFMPP is often used as a recreational drug due to its stimulant and hallucinogenic effects. However, TFMPP also has potential applications in scientific research due to its unique chemical properties and mechanism of action.
作用机制
TFMPP binds to serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This increase in neurotransmitter release is responsible for the stimulant and hallucinogenic effects of TFMPP.
Biochemical and Physiological Effects:
TFMPP has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. TFMPP also affects mood and behavior, causing feelings of euphoria, increased sociability, and altered perception of time and space.
实验室实验的优点和局限性
TFMPP has potential applications in scientific research due to its unique chemical properties and mechanism of action. However, TFMPP also has limitations as a research tool. TFMPP has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This makes it difficult to control dosing in animal studies. Additionally, TFMPP has a short half-life, which means it is rapidly metabolized and eliminated from the body.
未来方向
There are several potential future directions for TFMPP research. One area of interest is the role of TFMPP in the treatment of psychiatric disorders such as depression and anxiety. TFMPP's ability to activate serotonin receptors may make it a promising candidate for the development of new antidepressant and anxiolytic medications. Another area of interest is the development of more selective serotonin receptor agonists, which would allow for more precise control of neurotransmitter release and potentially reduce the risk of side effects associated with TFMPP.
合成方法
TFMPP can be synthesized through a series of chemical reactions. The starting materials for TFMPP synthesis are 2,3-dimethylphenylacetic acid and thienylmethylamine. These two compounds are reacted in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate 2,3-dimethylphenyl-3-thienylmethylpropionic acid. This intermediate is then converted to TFMPP through a cyclization reaction using a reducing agent, such as lithium aluminum hydride.
科学研究应用
TFMPP has been used in scientific research to study its effects on the central nervous system. TFMPP is a serotonin receptor agonist, which means it binds to and activates serotonin receptors in the brain. This activation leads to changes in neurotransmitter release and ultimately affects behavior and mood.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-14-4-3-5-17(15(14)2)19-9-7-18(8-10-19)12-16-6-11-20-13-16/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYIMYPWZPLPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(benzyloxy)phenyl]-2-ethylbutanamide](/img/structure/B5873201.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5873206.png)


![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)

![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)

![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)
![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

